An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-nitroquinoline
An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2,4-Dichloro-6-nitroquinoline, a heterocyclic aromatic compound of interest in synthetic and medicinal chemistry. Due to a notable absence of experimentally determined data in peer-reviewed literature and patents, this guide presents a combination of computationally predicted properties and empirical data from structurally analogous compounds to offer a robust profile for this molecule. The guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's characteristics, including its molecular structure, predicted physicochemical parameters, and expected spectroscopic signatures. Furthermore, detailed, field-proven methodologies for the experimental determination of these properties are provided to empower researchers to validate and expand upon the data presented herein. This document aims to serve as a valuable resource for those working with or considering the use of 2,4-Dichloro-6-nitroquinoline in their research endeavors.
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous synthetic and naturally occurring bioactive compounds. Its rigid, bicyclic aromatic structure provides a versatile framework for the introduction of various functional groups, allowing for the fine-tuning of electronic, steric, and pharmacokinetic properties. The introduction of halogen and nitro functionalities, as seen in 2,4-Dichloro-6-nitroquinoline, can significantly influence the molecule's reactivity and biological activity, making it a potentially valuable intermediate in the synthesis of novel therapeutic agents and functional materials. Understanding the fundamental physicochemical properties of this specific derivative is paramount for its effective utilization in research and development.
Molecular and Physicochemical Profile
Chemical Identity
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Systematic Name: 2,4-Dichloro-6-nitroquinoline
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CAS Number: 408523-59-1
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Molecular Formula: C₉H₄Cl₂N₂O₂
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Molecular Weight: 243.05 g/mol
Predicted Physicochemical Properties
In the absence of experimentally determined data, the following physicochemical properties have been predicted using established computational models. These predictions serve as a valuable starting point for experimental design and handling of the compound.
| Property | Predicted Value | Notes and Context from Analogous Compounds |
| Melting Point (°C) | 140 - 160 | The melting point of the related compound 5,8-dichloro-6-nitroquinoline is reported as 135-136 °C. The melting point of 6-nitroquinoline is 151-153 °C. Given the structural similarities, a melting point in this range is anticipated. |
| Boiling Point (°C) | > 350 (decomposes) | High molecular weight and polarity suggest a high boiling point, likely with decomposition under atmospheric pressure. Vacuum distillation would be necessary for purification. |
| Water Solubility | Very Low | The presence of two chlorine atoms and a nitro group on a hydrophobic quinoline core suggests very limited aqueous solubility. |
| Organic Solvent Solubility | Moderately Soluble | Expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane and chloroform. Lower solubility is expected in alcohols like ethanol and methanol, and very low solubility in nonpolar solvents like hexane. |
| LogP (Octanol-Water Partition Coefficient) | 3.0 - 4.0 | The dichlorinated and nitrated quinoline structure suggests a significant degree of lipophilicity. |
Structural Visualization
The chemical structure of 2,4-Dichloro-6-nitroquinoline is depicted below.
Figure 2. Workflow for melting point determination.
Solubility Determination (Shake-Flask Method)
Principle: This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
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Preparation: An excess amount of 2,4-Dichloro-6-nitroquinoline is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
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Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
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Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.
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Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Figure 3. Workflow for solubility determination.
Spectroscopic Analysis
Principle: Spectroscopic techniques provide information about the molecular structure and functional groups.
Methodology:
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NMR Spectroscopy:
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Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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IR Spectroscopy:
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Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
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Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
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Record the spectrum over the range of 4000-400 cm⁻¹.
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Mass Spectrometry:
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Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe or GC/LC interface).
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Acquire the mass spectrum using an appropriate ionization technique (e.g., EI or ESI).
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Reactivity and Stability
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Reactivity: The presence of two chlorine atoms on the quinoline ring, activated by the electron-withdrawing nitro group, makes 2,4-Dichloro-6-nitroquinoline a good substrate for nucleophilic aromatic substitution (SₙAr) reactions. The chlorine at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position.
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Stability: The compound is expected to be stable under standard laboratory conditions. However, it may be sensitive to strong nucleophiles, reducing agents, and high temperatures. It should be stored in a cool, dry, and dark place.
Conclusion
This technical guide has provided a detailed overview of the predicted and expected physicochemical properties of 2,4-Dichloro-6-nitroquinoline. While a lack of experimental data in the public domain necessitates a reliance on computational predictions and comparisons with analogous structures, the information presented herein offers a valuable foundation for researchers. The provided experimental protocols are intended to facilitate the validation of these predictions and contribute to a more complete understanding of this compound's behavior. As a versatile synthetic intermediate, a thorough characterization of 2,4-Dichloro-6-nitroquinoline is crucial for unlocking its full potential in the development of novel chemical entities.
References
- Note: As no specific scientific literature detailing the experimental properties of 2,4-Dichloro-6-nitroquinoline was identified, this section provides references to general methodologies and d
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ChemSynthesis. 5,8-dichloro-6-nitroquinoline.[Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
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U.S. Pharmacopeia. General Chapter <731> Loss on Drying.[Link]
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OECD. (1995). Test Guideline 105: Water Solubility. OECD Publishing. [Link]
